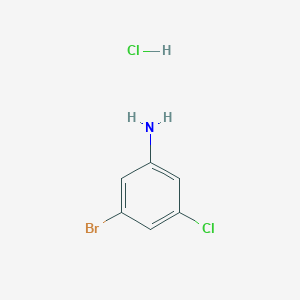
3-Bromo-5-chloroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloroaniline hydrochloride is an aromatic organic compound belonging to the class of haloanilines. It is derived from aniline (aminobenzene) by replacing two hydrogen atoms on the benzene ring with a bromine atom at position 3 and a chlorine atom at position 5. The hydrochloride form is often used to enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloroaniline hydrochloride typically involves the bromination and chlorination of aniline derivatives. One common method is the diazotization of 3,5-dichloroaniline followed by treatment with cuprous bromide. Another approach is the direct bromination of 3-chloroaniline using various brominating agents. These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloroaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide, often in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives.
Scientific Research Applications
3-Bromo-5-chloroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloroaniline hydrochloride involves its interaction with various molecular targets. The electron-withdrawing halogen atoms on the benzene ring make the compound more susceptible to electrophilic aromatic substitution reactions. This property can be exploited in designing molecules that interact with specific enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloroaniline: Similar in structure but with the chlorine atom at position 4 instead of 5.
4-Bromo-3-chloroaniline: Another isomer with the bromine and chlorine atoms swapped in positions compared to 3-Bromo-5-chloroaniline.
Uniqueness
3-Bromo-5-chloroaniline hydrochloride is unique due to the specific positioning of the bromine and chlorine atoms, which affects its reactivity and interaction with other molecules. This unique structure makes it valuable in various synthetic and research applications, offering distinct advantages over other isomers.
Properties
Molecular Formula |
C6H6BrCl2N |
|---|---|
Molecular Weight |
242.93 g/mol |
IUPAC Name |
3-bromo-5-chloroaniline;hydrochloride |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H |
InChI Key |
UZLIGWVBCMNHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


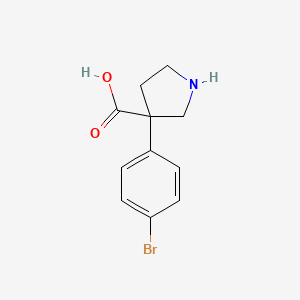


![1-Oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13216365.png)
![4-(Hydroxymethyl)-3-methyl-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13216369.png)

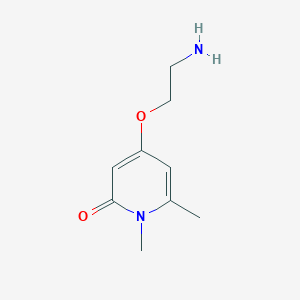
![5-Fluorospiro[2.5]octan-6-one](/img/structure/B13216402.png)
![[3-(Dimethylamino)propyl][1-(pyridin-2-YL)ethyl]amine](/img/structure/B13216403.png)
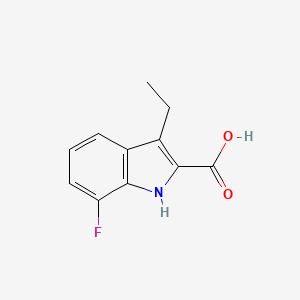
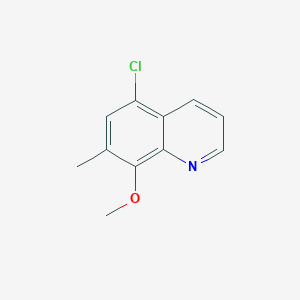
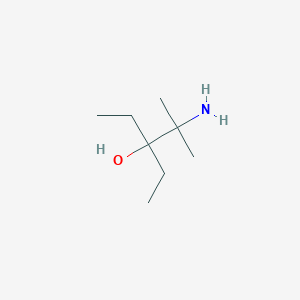
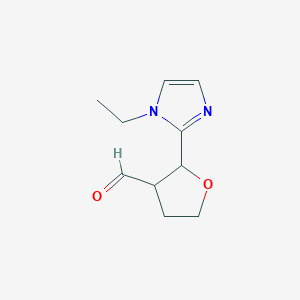
![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13216431.png)
